molecular formula C22H27N3O3 B5268526 N~3~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B5268526
M. Wt: 381.5 g/mol
InChI Key: XWQLXOCMZHXYMN-UHFFFAOYSA-N
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Description

N~3~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, benzyloxy group, and two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)phenylacetic acid, which is then converted into the corresponding acid chloride. This intermediate is reacted with N,N-dimethylpiperidine to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N~3~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted aromatic compounds, reduced amines, and oxidized derivatives, which can be further utilized in various applications.

Scientific Research Applications

N~3~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N3-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. The benzyloxy group allows for binding to hydrophobic pockets in proteins, while the piperidine ring can interact with various receptors. This compound may modulate signaling pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]glycinamide
  • 4-(benzyloxy)phenylacetic acid
  • 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives

Uniqueness

N~3~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-N,1-N-dimethyl-3-N-(4-phenylmethoxyphenyl)piperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-24(2)22(27)25-14-6-9-18(15-25)21(26)23-19-10-12-20(13-11-19)28-16-17-7-4-3-5-8-17/h3-5,7-8,10-13,18H,6,9,14-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQLXOCMZHXYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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